6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside

Descripción general

Descripción

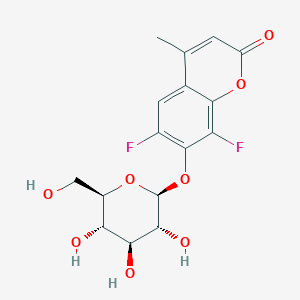

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside: is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in the measurement of glycosidase enzyme activity due to its ability to produce a fluorescent signal upon enzymatic cleavage . The compound has a molecular formula of C16H16F2O8 and a molecular weight of 374.29 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside typically involves the glycosylation of 6,8-difluoro-4-methylumbelliferone with a suitable glucopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate in an anhydrous solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may employ automated systems and continuous flow reactors to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by β-Glucosidases

DiFMUG is primarily hydrolyzed by β-glucosidase enzymes , which cleave the β-glycosidic bond between the glucopyranoside moiety and the fluorogenic 6,8-difluoro-4-methylumbelliferone (DiFMU) group. This reaction releases the fluorescent aglycone (DiFMU), detectable at excitation/emission wavelengths of ~360 nm/450 nm .

Key characteristics of the hydrolysis reaction:

-

pH dependence : Optimal activity occurs in mildly acidic to neutral conditions (pH 5.0–7.0), making it suitable for intracellular or lysosomal enzyme assays .

-

Kinetics : The reaction follows Michaelis-Menten kinetics, with reported

values significantly higher than non-fluorinated analogs like 4-methylumbelliferyl-β-D-glucopyranoside (MUG) . -

Fluorescence output : The difluoro substitution lowers the pKa of the hydroxyl group in DiFMU (~6.5 vs. ~8.0 for MUG), enabling stronger fluorescence signals at physiological pH .

Table 1: Comparison of β-Glucosidase Substrates

| Substrate | Fluorescence Intensity (pH 7.0) | Detection Limit | Stability (25°C) |

|---|---|---|---|

| DiFMUG | High | 0.1 nM | 24 hours |

| MUG | Moderate | 1.0 nM | 12 hours |

| 6-Bromo-4-methylumbelliferyl | Low | 10 nM | 6 hours |

Comparative Advantages Over Analogues

-

Sensitivity : DiFMUG detects β-glucosidase activity at concentrations 10-fold lower than MUG .

-

Environmental tolerance : Retains stability in buffers containing detergents (e.g., 0.1% Triton X-100) or reducing agents (e.g., DTT) .

-

Versatility : Compatible with high-throughput screening formats due to its rapid signal generation .

Limitations and Mitigation Strategies

-

Non-specific hydrolysis : Trace esterase or phosphatase activity in crude extracts may cleave the aglycone. This is mitigated by adding inhibitors like sodium orthovanadate .

-

Quenching in complex matrices : Serum proteins can attenuate fluorescence. Dilution or protein precipitation methods are often required .

Aplicaciones Científicas De Investigación

Enzyme Assays

Fluorogenic Substrate for Glycosidases

DiFMUG acts as a substrate for β-glucosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in β-glucosides. Upon cleavage of the glycosidic bond by β-glucosidase, DiFMUG releases a fluorescent aglycone, allowing for the quantification of enzyme activity through fluorescence measurement. The intensity of the fluorescence correlates directly with the β-glucosidase activity in the sample, making it a valuable tool for enzyme kinetics studies .

Assay Characteristics

- Molecular Formula : C₁₆H₁₆F₂O₈

- Molecular Weight : Approximately 374.29 g/mol

- Fluorescence Properties : The released aglycone exhibits strong fluorescence, with excitation/emission maxima around 358/450 nm .

Applications in Plant Biology

DiFMUG is extensively used in plant biology to study carbohydrate metabolism and the breakdown of plant cell walls. It serves as a substrate to analyze the activity of β-glucosidases involved in these processes, facilitating research on plant development and stress responses .

Clinical Diagnostics

The compound has potential applications in clinical diagnostics, particularly in identifying lysosomal storage diseases such as Gaucher's disease and Pompe's disease. By measuring β-glucosidase activity using DiFMUG, researchers can diagnose these conditions through enzyme assays performed on biological samples .

High-Throughput Screening

DiFMUG is suitable for high-throughput screening of enzyme libraries derived from metagenomic sources. Its sensitivity allows for effective screening of large enzyme libraries, identifying specific glycosidase activities rapidly. This capability enhances the efficiency of discovering novel enzymes with potential industrial applications .

Research on Glycosidase Mechanisms

The compound aids in studying the mechanisms of glycosidases by providing insights into their catalytic processes. Researchers can utilize DiFMUG to explore reaction kinetics and enzyme-substrate interactions, contributing to a deeper understanding of glycosidase functions .

Case Studies

Mecanismo De Acción

The mechanism of action of 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside involves its enzymatic cleavage by glycosidase enzymes. The enzyme binds to the glucopyranoside moiety, catalyzing the hydrolysis of the glycosidic bond. This reaction releases 6,8-difluoro-4-methylumbelliferone, which fluoresces under UV light, allowing for the quantification of enzyme activity .

Comparación Con Compuestos Similares

4-Methylumbelliferyl-b-D-glucopyranoside: Another fluorogenic substrate used for similar applications but lacks the fluorine atoms, resulting in different fluorescence properties.

6,8-Difluoro-4-methylumbelliferyl phosphate: A substrate for phosphatase enzymes, differing in the type of enzyme it targets.

Uniqueness: 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside is unique due to its enhanced sensitivity and selectivity in enzyme assays, attributed to the presence of fluorine atoms which alter its electronic properties and fluorescence characteristics .

Actividad Biológica

6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside (DFMUG) is a fluorogenic substrate extensively used in biochemical research, particularly for studying glycosidase enzymes. This article explores its biological activity, mechanisms of action, and applications in various fields.

DFMUG is characterized by its ability to act as a substrate for glycosidase enzymes, such as β-glucosidase and β-galactosidase. Upon hydrolysis by these enzymes, DFMUG releases a fluorescent product, 6,8-difluoro-4-methylumbelliferone, which can be quantitatively measured. This property makes DFMUG invaluable for enzyme kinetics studies and inhibitor screening.

Biochemical Pathways

The hydrolysis of DFMUG involves the cleavage of the glycosidic bond catalyzed by glycosidase enzymes. The resulting fluorescent product allows for real-time monitoring of enzyme activity through fluorescence spectroscopy. The reaction can be influenced by environmental factors such as pH and temperature, with optimal conditions typically around pH 8.0 in a phosphate buffer.

Biological Activity and Applications

DFMUG has several key applications across different fields:

- Biochemistry : Used to measure glycosidase activity in cell lysates and tissue extracts.

- Clinical Diagnostics : Assists in detecting enzyme deficiencies and monitoring enzyme replacement therapies.

- Industrial Applications : Employed in quality control processes to ensure glycosidase activity in various products.

Enzyme Kinetics Studies

In studies assessing the kinetics of glycosidases, DFMUG has been shown to provide reliable measurements of enzyme activity. For instance, research demonstrated that the half-life for the reaction of certain glycoside hydrolases with DFMUG is significantly shorter compared to other substrates, indicating its high sensitivity as a substrate for these enzymes .

Cellular Effects

DFMUG influences various cellular processes by providing insights into enzyme activity related to cellular metabolism. Its hydrolysis can affect signaling pathways and gene expression by altering levels of specific glycosides and their aglycones. This capability allows researchers to monitor metabolic states in live cells.

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| Chemical Name | 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside |

| Fluorescent Product | 6,8-Difluoro-4-methylumbelliferone |

| Primary Target | Glycosidase enzymes |

| Applications | Enzyme kinetics, clinical diagnostics, industrial QC |

| Optimal pH for Activity | 8.0 (50 mM phosphate buffer) |

| Solubility | Soluble in DMSO |

Propiedades

IUPAC Name |

6,8-difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11-,12+,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLOUZMEHMDFKY-ADPZIVFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610599 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351009-26-2 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.